

Evobrutinib drug interaction management

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Compound Focus: Evobrutinib

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Pharmacokinetics and Metabolism

The following table summarizes the key absorption, distribution, and excretion characteristics of **Evobrutinib** based on available human studies.

Parameter	Findings	Source / Context
Absorption	Rapid absorption (Tmax ~0.5 hours); taking with food increases relative bioavailability by ~50% [1].	Phase I & II clinical trials [2] [1] [3].
Distribution	Brain-penetrant (crosses the blood-brain barrier) [4] [5] [1].	Preclinical and clinical investigations for multiple sclerosis [4] [5] [1].
Metabolism	Extensively metabolized; one major metabolite (M463-2/MS2430422) identified in human plasma [2].	Human mass balance study (Phase I, NCT03725072) [2].
Excretion	Primarily eliminated in feces (mean 71.0%), with lesser amount in urine (mean 20.6%); no unchanged parent drug found in excreta [2].	Human mass balance study (Phase I, NCT03725072) [2].
Route of Elimination	Not fully characterized in search results.	-

Key Safety and Monitoring Considerations

The most critical safety signal identified in clinical trials involves hepatotoxicity.

- **Drug-Induced Liver Injury:** The U.S. FDA placed a **partial clinical hold** on initiating new patients on **Evobrutinib** due to cases of drug-induced liver injury. In the reported cases, patients were asymptomatic, required no medical intervention, and their liver enzymes normalized after discontinuing the drug [5].
- **Clinical Trial Observations:** In Phase III trials, elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were more frequent with **Evobrutinib** compared to placebo [6] [3]. Protocol-mandated withdrawal due to asymptomatic transaminitis occurred in some Phase II participants [6].

Implications for Researchers and FAQs

For scientists designing experiments, the lack of formal drug interaction studies does not mean an absence of potential risks.

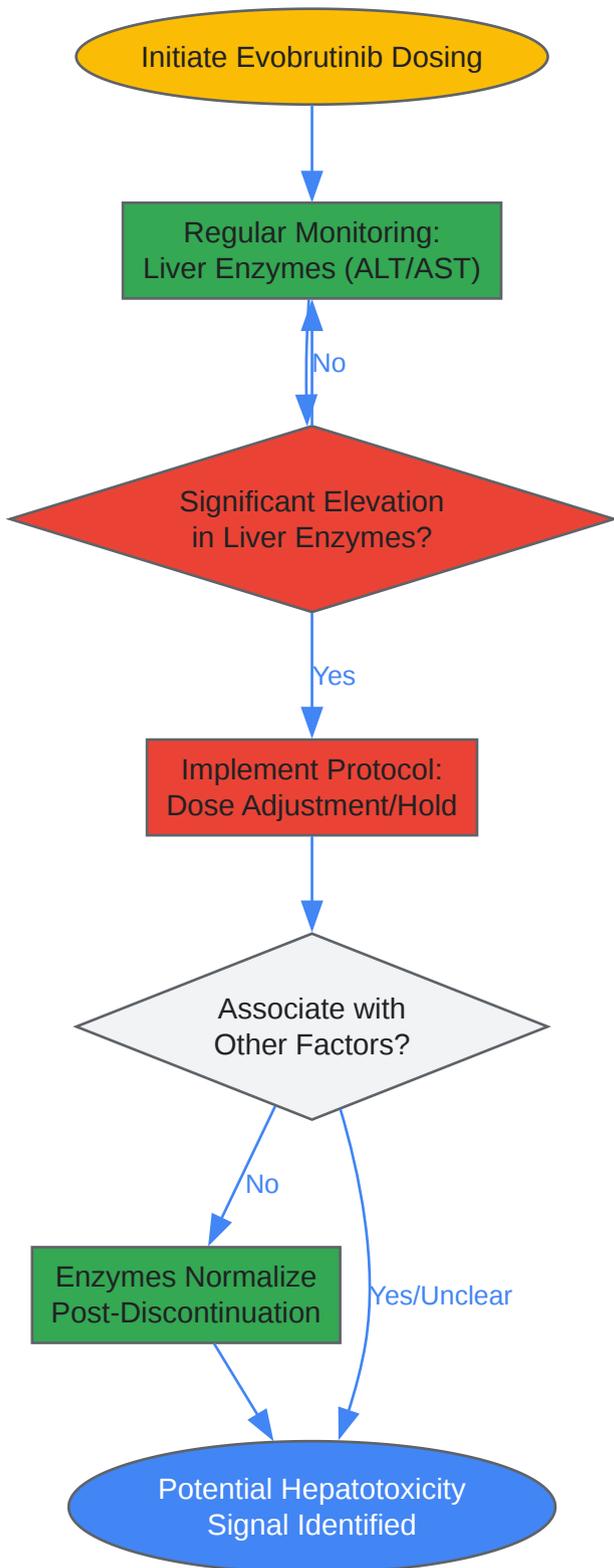
How should the metabolic profile influence my in vitro assay design?

- Given that **Evobrutinib** is extensively metabolized, your experiments should consider not only the parent drug but also its major metabolite **M463-2**. Assessing the activity and potential off-target effects of this metabolite could be critical for a comprehensive safety profile [2].

What are the key safety parameters to monitor in my in vivo studies?

- **Liver Function** is the paramount safety concern. It is essential to incorporate frequent monitoring of **ALT, AST, and lipase** levels into your study protocols. The clinical experience suggests that these elevations can be asymptomatic and reversible upon cessation [6] [5] [3].

Given the hepatotoxicity risk, what is a logical safety assessment workflow? The diagram below outlines a proposed workflow for monitoring and responding to potential hepatotoxicity signals in a preclinical or clinical setting.



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